
Hexenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenal, also known as 2-hexenaldehyde or 3-propyl-acrolein, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. 2-Hexenal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Hexenal has been detected in multiple biofluids, such as feces, saliva, and blood. Within the cell, 2-hexenal is primarily located in the cytoplasm. 2-Hexenal is a sweet, almond, and apple tasting compound that can be found in a number of food items such as soy bean, cucumber, black elderberry, and blackcurrant. This makes 2-hexenal a potential biomarker for the consumption of these food products. 2-Hexenal is a potentially toxic compound.
A barbiturate that is effective as a hypnotic and sedative.
Wissenschaftliche Forschungsanwendungen
1. Food Safety Enhancement
Hexenal, along with compounds like (E)-2-hexenal and hexyl acetate, has been studied for its potential use in improving the hygienic safety of minimally processed foods. Research indicates these compounds have significant inhibitory effects against pathogens like Escherichia coli, Salmonella enteritidis, and Listeria monocytogenes, suggesting their potential in extending shelf life and enhancing the safety of fresh-sliced apples and other similar foods (Lanciotti et al., 2003).
2. DNA Damage and Adduct Formation
Studies have found that (E)-2-hexenal, a form of hexenal, acts as a genotoxic agent, forming cyclic 1,N2-propano adducts with deoxyguanosine. This suggests potential DNA damage in mammalian cells, which is relevant for understanding its impact on human health and genetic integrity (Gölzer et al., 1996).
3. Carcinogenic Potential
Research has suggested that trans-2-hexenal may have a marked carcinogenic potential, which could be explained by an epigenetic effect of the compound. This highlights the importance of considering the long-term impacts of hexenal exposure (Nádasi et al., 2005).
4. Application in Fruit Preservation
Trans-2-hexenal has been used in the development of β-cyclodextrin-trans-2-hexenal microcapsules to enhance the preservation of fruits like ‘Zaosu’ pears. This application indicates the potential of hexenal in food technology and postharvest fruit quality maintenance (Dong et al., 2021).
5. In Silico Model for Detoxification
A physiologically based in silico model has been developed for 2-hexenal to examine its detoxification and DNA adduct formation. This research aids in understanding the biological processing of hexenal and its potential genotoxic effects at dietary exposure levels (Kiwamoto et al., 2012).
6. Green Aroma Production
Hexenal is explored as a key component in the production of green note flavor molecules like 2(E)-hexenal, utilized in aromas, flavors, and perfumery. This research offers insights into natural aroma production from various plant sources (Činčala et al., 2015).
7. Postharvest Disease Control in Tomatoes
Trans-2-hexenal has shown efficacy in controlling postharvest diseases in tomato fruits, indicating its potential as a natural biocidal molecule for agricultural applications (Guo et al., 2014).
Eigenschaften
CAS-Nummer |
1335-39-3 |
|---|---|
Produktname |
Hexenal |
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
hex-2-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
MBDOYVRWFFCFHM-UHFFFAOYSA-N |
SMILES |
CCCC=CC=O |
Kanonische SMILES |
CCCC=CC=O |
Dichte |
0.841-0.848 |
Andere CAS-Nummern |
505-57-7 |
Physikalische Beschreibung |
Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma |
Piktogramme |
Flammable; Acute Toxic; Irritant; Environmental Hazard |
Löslichkeit |
Soluble in propylene glycol and most fixed oils; Very slightly soluble in water Soluble (in ethanol) |
Synonyme |
Evipan Hexenal Hexobarbital Hexobarbital, Sodium Hexobarbitone Sodium Hexobarbital |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



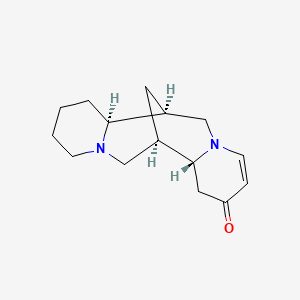
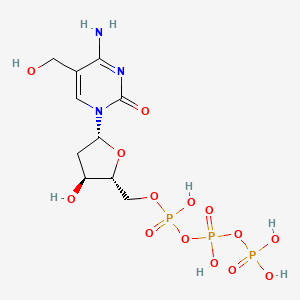

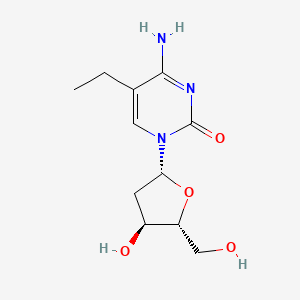
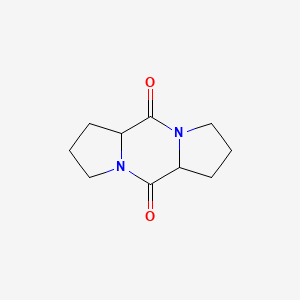
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

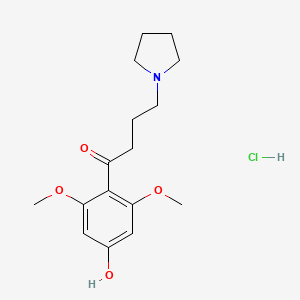
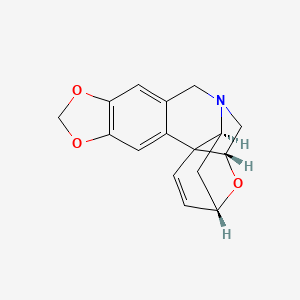
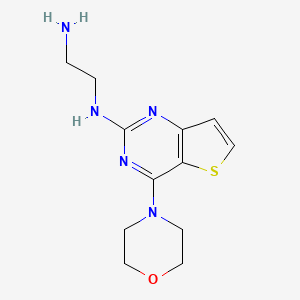
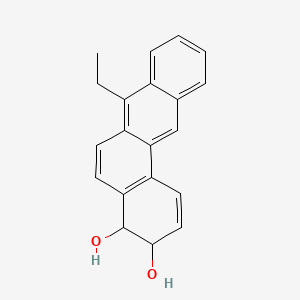

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)
